7-(4-Methoxyphenyl)-3-methyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
Description
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a quinoline backbone
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-4-thiophen-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H20N2O3S/c1-12-19-20(14-7-8-28-11-14)21-17(23-22(19)27-24-12)9-15(10-18(21)25)13-3-5-16(26-2)6-4-13/h3-8,11,15,20,23H,9-10H2,1-2H3 |
InChI Key |
FCNAYAICRQMOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CSC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE
- 7-(4-METHOXYPHENYL)-3-METHYL-4-(FURAN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE
Uniqueness
The uniqueness of 7-(4-METHOXYPHENYL)-3-METHYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific structural configuration, which imparts distinct electronic properties and biological activity compared to its analogs. The presence of the thiophene ring, in particular, enhances its potential for use in electronic applications and as a bioactive molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
